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Abstract

This technical guide provides an in-depth analysis of the binding interaction between the
lopinavir/ritonavir co-formulation and its primary target, the Human Immunodeficiency Virus
Type 1 (HIV-1) protease. Lopinavir is a potent, second-generation protease inhibitor designed
to be effective against both wild-type and resistant viral strains. Ritonavir, while also a protease
inhibitor, primarily functions in this combination as a pharmacokinetic enhancer by inhibiting the
cytochrome P450 3A4 (CYP3A4) enzyme, thereby increasing lopinavir's plasma concentration
and therapeutic efficacy. This document details the molecular interactions at the binding site,
summarizes key quantitative data on binding affinities, provides comprehensive experimental
protocols for characterization, and visualizes critical workflows and resistance pathways.

Mechanism of Action and Target Binding Site

HIV-1 protease is an aspartic protease homodimer essential for the viral life cycle. It cleaves
newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins required for
the assembly of infectious virions. Inhibition of this enzyme results in the production of
immature, non-infectious viral particles.

Lopinavir is a peptidomimetic inhibitor designed to mimic the transition state of the natural
substrate, binding with high affinity to the protease's active site. The active site is a C2-
symmetric hydrophobic cavity located at the dimer interface, containing the catalytic triad
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(Asp25-Thr26-Gly27) from each monomer. Lopinavir's structure allows it to establish extensive
interactions within this pocket.

Key binding interactions include:

e Hydrogen Bonds: The central hydroxyl group of lopinavir forms critical hydrogen bonds with
the catalytic aspartate residues (Asp25 and Asp25') of both protease monomers. Additionally,
a novel cyclic urea unit in the P2 position of lopinavir forms two bidentate hydrogen bonds
with the backbone of Asp29.[1]

o Van der Waals Contacts: The inhibitor's bulky hydrophobic groups, including its phenyl and
phenoxyacetyl moieties, engage in numerous van der Waals interactions with hydrophobic
residues lining the active site cavity. These residues include Val32, lle47, 1le50, Pro81, Val82,
and 1le84.[2][3] These interactions are crucial for the high binding affinity of the inhibitor.

Ritonavir binds to the HIV-1 protease active site in a similar manner but is also a potent
inhibitor of CYP3A4, the enzyme responsible for metabolizing lopinavir. Its co-administration at
low doses "boosts" the bioavailability of lopinavir, allowing for lower and less frequent dosing.[4]

Quantitative Data: Binding Affinity and Inhibitory
Concentration

The potency of lopinavir and ritonavir has been quantified against both wild-type (WT) and
drug-resistant mutant HIV-1 proteases. The following tables summarize key inhibition constant
(Ki) and 50% inhibitory concentration (ICso) values reported in the literature.
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Inhibitor Target Parameter Value Notes Reference(s)
Highly potent,
Wild-Type I y.p
o selective
Lopinavir HIV-1 Ki 1.3-3.6 pM ] ) [5]
peptidomimet
Protease o
ic inhibitor.
_ Determined
Wild-Type
o 2.13+£0.23 by enzyme
Lopinavir HIV-1 Ki N [6]
nM inhibition
Protease
assay.
Assayed in
] HIV-cultured
Wild-Type )
o peripheral
Lopinavir HIV-1 ICso 6.5 nM [7]
blood
Protease
mononuclear
cells.
) Estimated
Wild-Type .
o Serum-Free using the
Lopinavir HIV-1 0.69 ng/mL [8]
ICso MTT-MT4
Protease
assay.
Wild-Type
Ritonavir HIV-1 Ki 0.015 nM [9]
Protease
) Estimated
Wild-Type .
) ) Serum-Free using the
Ritonavir HIV-1 4.0 ng/mL [8]
ICso MTT-MT4
Protease
assay.

Table 1: Binding Affinity and Potency against Wild-Type HIV-1 Protease.

The emergence of drug resistance mutations in the protease gene can significantly reduce
inhibitor susceptibility. The following table presents data for lopinavir against common resistant
mutants.
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. Target Fold Change
Inhibitor _ Parameter Value (nM) Reference(s)
(Mutations) vs. WT

Lopinavir WT Ki 2.13+£0.23 1.0 [6]

MUT-1 (M46l,
Lopinavir 154V, V82A, Ki 4650 +0.14  ~21.8 6]
L10F)

MUT-2 (M46l,
Lopinavir 154V, L76V, Ki 52.63 + 0.65 ~24.7 [6]
V82A, etc.)

MUT-3 (M46l,
o 154V, L76V,
Lopinavir Ki 76.26 £ 0.09 ~35.8 [6]
V82A, L90M,

etc.)

Isolates with
o 6or7 ]
Lopinavir ) Median ICso - 13.5 [10]
resistance

mutations

Isolates with
o 81010 )
Lopinavir ) Median ICso - 44.0 [10]
resistance

mutations

Table 2: Lopinavir Potency against Resistant HIV-1 Protease Mutants.

Experimental Protocols
HIV-1 Protease Expression and Purification for
Crystallography

This protocol describes a general method for obtaining purified HIV-1 protease suitable for
structural studies.

e Gene Expression:
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o A synthetic gene encoding the 99-amino acid HIV-1 protease (often with stabilizing
mutations like Q7K, L33I, and L63I to prevent autolysis) is cloned into an E. coli
expression vector (e.g., pET series).[11][12]

o The plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
o Cells are grown in Luria-Bertani (LB) medium at 37°C to an ODsoo of 0.6-0.8.

o Protein expression is induced with 1 mM Isopropyl 3-D-1-thiogalactopyranoside (IPTG)
and incubation continues for 3-4 hours.

o The recombinant protease is overexpressed and accumulates in inclusion bodies.[13]

« Inclusion Body Isolation and Solubilization:

o

Cells are harvested by centrifugation.

[¢]

The cell pellet is resuspended in lysis buffer and lysed by sonication or French press.

[¢]

Inclusion bodies are collected by centrifugation and washed with a buffer containing Triton
X-100 to remove contaminants.[13]

[¢]

The washed inclusion bodies are solubilized in a denaturing buffer containing 6-8 M
Guanidine HCI or Urea.[9]

o Refolding and Purification:

o The denatured protein is refolded by rapid dilution into a refolding buffer (e.g., 50 mM
sodium acetate, pH 5.5, 5% ethylene glycol, 1 mM DTT) and left at 4°C.[9][13]

o The refolded, active protease dimer is purified using a sequence of chromatography steps,
typically including ion-exchange chromatography (e.g., Q-Sepharose) followed by size-
exclusion chromatography.[9][14]

o Protein purity is assessed by SDS-PAGE, and concentration is determined using a
standard protein assay.

X-ray Crystallography of Protease-Lopinavir Complex
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This protocol outlines the co-crystallization of HIV-1 protease with lopinauvir.
o Complex Formation:

o The purified HIV-1 protease is concentrated to 5-10 mg/mL in a low ionic strength buffer
(e.g., 50 mM sodium acetate, pH 5.5).

o A stock solution of lopinavir (e.g., 50 mM in DMSO) is prepared.

o The inhibitor is added to the protein solution at a 5-fold molar excess and incubated on ice
to allow complex formation.

o Crystallization:

[e]

The hanging drop vapor diffusion method is commonly used.[15]

o Crystallization drops are prepared by mixing 1-2 pL of the protein-inhibitor complex
solution with 1-2 pL of a reservoir solution on a siliconized coverslip.[9]

o The coverslip is inverted and sealed over a well containing 500 uL of the reservoir
solution. A typical reservoir solution contains 1.0-1.4 M NaCl and 0.1 M sodium acetate,
pH 4.8-5.5.[15]

o Plates are incubated at a constant temperature (e.g., 20°C) and monitored for crystal
growth.

e Data Collection and Structure Determination:

o Crystals are harvested and cryo-protected by a brief soak in reservoir solution
supplemented with a cryoprotectant (e.g., 20-25% glycerol).[9]

o The crystal is flash-cooled in liquid nitrogen.
o X-ray diffraction data are collected at a synchrotron beamline.[15]

o The data are processed using software like HKL2000, and the structure is solved by
molecular replacement using a known protease structure as a model.[15]
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o The model is refined, and the inhibitor is built into the electron density map using software
such as PHENIX and Coot.[9]

Fluorometric Enzyme Inhibition Assay (ICso
Determination)

This protocol uses a FRET-based substrate to measure the inhibitory potency of lopinavir.
» Reagent Preparation:

o Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1
mM EDTA, 1 mM DTT, pH 4.7).

o Enzyme Solution: Dilute the purified HIV-1 protease stock in cold assay buffer to a final
working concentration (e.g., 5-10 nM).

o Substrate Solution: Prepare a working solution of a fluorogenic FRET peptide substrate
(e.g., containing an EDANS/DABCYL pair) in assay buffer. Protect from light.[16]

o Inhibitor Dilutions: Prepare a serial dilution of lopinavir in DMSO, then further dilute in
assay buffer to achieve the desired final concentrations for the assay.

o Assay Procedure (96-well plate format):

o

Add 80 pL of the diluted enzyme solution to each well of a black 96-well microplate.

o

Add 10 pL of the lopinavir dilutions (or vehicle control for 100% activity) to the appropriate
wells.

o

Pre-incubate the plate at room temperature for 15 minutes.[17]

[¢]

Initiate the reaction by adding 10 uL of the substrate working solution to all wells.[18]

[¢]

Immediately place the plate in a fluorescence microplate reader.

» Data Acquisition and Analysis:
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o Measure the increase in fluorescence (e.g., EX'Em = 340/490 nm) in kinetic mode at 37°C,
recording every 1-2 minutes for 60-120 minutes.[19]

o Calculate the initial reaction velocity (rate) for each concentration by determining the slope
of the linear portion of the fluorescence vs. time curve.

o Calculate the percent inhibition for each lopinavir concentration relative to the vehicle
control.

o Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to
a sigmoidal dose-response curve to determine the ICso value.[1]

Site-Directed Mutagenesis of HIV-1 Protease

This protocol describes a method for introducing resistance-conferring mutations into the
protease gene using a PCR-based approach.

e Primer Design:

o Design two complementary mutagenic oligonucleotide primers, 25-45 bases in length,
containing the desired mutation in the center.[20]

o Ensure primers have ~10-15 bases of correct, matching sequence on both sides of the
mutation.

o The melting temperature (Tm) should be =278°C, calculated using the formula: Tm = 81.5 +
0.41(%GC) — 675/N - %mismatch.[20]

o Primers should have a minimum GC content of 40% and terminate in a G or C.
e Mutagenesis PCR:

o Set up a PCR reaction in a 50 yL volume containing: 5 uL of 10x reaction buffer, 5-50 ng
of dsDNA plasmid template (containing the wild-type protease gene), 125 ng of each
primer, 1 pL of dNTP mix, and 1 pL of a high-fidelity polymerase (e.g., PfuUltra).

o Perform thermal cycling, typically consisting of an initial denaturation step (95°C for 1 min),
followed by 16-18 cycles of denaturation (95°C for 50 sec), annealing (60°C for 50 sec),
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and extension (68°C for 1 min/kb of plasmid length), and a final extension step (68°C for 7
min).[20]

» Digestion and Transformation:

o Digest the parental (non-mutated) methylated DNA template by adding 1 pL of Dpnl
restriction enzyme to the PCR product and incubating at 37°C for 1-2 hours.[20]

o Transform the Dpnl-treated, nicked plasmid DNA into highly competent E. coli cells.

o Plate the transformation mix on selective agar plates and incubate overnight.
 Verification:

o Isolate plasmid DNA from several resulting colonies.

o Verify the presence of the desired mutation by DNA sequencing.

Visualizations: Workflows and Pathways
Experimental Workflows

The following diagrams illustrate the general workflows for the experimental protocols
described above.
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Caption: Workflow for HIV-1 Protease Expression and Purification.

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/product/b1246207?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Enzyme Inhibition Assay (IC50 Determination)

Prepare Reagents
(Enzyme, Substrate, Inhibitor)

Plate Enzyme & Inhibitor

Pre-incubation (15 min)

Initiate with Substrate

Kinetic Fluorescence Reading

Calculate Rates & % Inhibition

Determine IC50 via Curve Fit

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Lopinavir Resistance Pathways

@Vild-Type Protease)

Initial Initial
Mutation \Mutation

Pathway 1

Pathway 2

V82A /[ M46I

High-Level Resistance

High-Level Resistance

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. benchchem.com [benchchem.com]

¢ 2. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 12/14 Tech Support


https://www.benchchem.com/product/b1246207?utm_src=pdf-body-img
https://www.benchchem.com/product/b1246207?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Note_and_Protocol_Fluorometric_HIV_Protease_Assay.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3185505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3185505/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

4. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed
[pubmed.ncbi.nim.nih.gov]

5. benchchem.com [benchchem.com]

6. Comparing mutational pathways to lopinavir resistance in HIV-1 subtypes B versus C -
ProQuest [proquest.com]

7. Comparing mutational pathways to lopinavir resistance in HIV-1 subtypes B versus C |
PLOS Computational Biology [journals.plos.org]

8. abcam.cn [abcam.cn]
9. benchchem.com [benchchem.com]

10. Acquired HIV-1 Protease Conformational Flexibility Associated with Lopinavir Failure May
Shape the Outcome of Darunavir Therapy after Antiretroviral Therapy Switch - PMC
[pmc.ncbi.nlm.nih.gov]

11. pnas.org [pnas.org]

12. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein
Crystals | MDPI [mdpi.com]

13. Expression and Purification of HIV-1 Protease and the Establishment of a Method for
Protease Inhibitor Screening [virosin.org]

14. An efficient procedure for the expression and purification of HIV-1 protease from inclusion
bodies - PubMed [pubmed.nchi.nlm.nih.gov]

15. Determination of X-ray Structures of HIV-1 Protease—Inhibitor Complexes. [bio-
protocol.org]

16. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

17. HIV-1 Protease Inhibitor Assay Kit (Fluorometric) (ab211106) is not available | Abcam
[abcam.com]

18. benchchem.com [benchchem.com]
19. benchchem.com [benchchem.com]
20. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

To cite this document: BenchChem. [Lopinavir/Ritonavir Target Binding Site Analysis: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1246207#lopinavir-ritonavir-target-binding-site-
analysis]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC105943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC105943/
https://pubmed.ncbi.nlm.nih.gov/12662125/
https://pubmed.ncbi.nlm.nih.gov/12662125/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Crystallizing_HIV_1_Protease_with_Inhibitor_40.pdf
https://www.proquest.com/openview/935192f4b27c44b72262048516bf374c/1?pq-origsite=gscholar&cbl=1436340
https://www.proquest.com/openview/935192f4b27c44b72262048516bf374c/1?pq-origsite=gscholar&cbl=1436340
https://journals.plos.org/ploscompbiol/article?id=10.1371/journal.pcbi.1008363
https://journals.plos.org/ploscompbiol/article?id=10.1371/journal.pcbi.1008363
https://www.abcam.cn/ps/products/211/ab211105/documents/HIV-1-Protease-Activity-Assay-protocol-book-v3b-ab211105%20(website).pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Co_crystallization_of_HIV_1_Protease_with_Inhibitor_IN_6.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8064090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8064090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8064090/
https://www.pnas.org/doi/10.1073/pnas.0809400106
https://www.mdpi.com/1420-3049/21/11/1458
https://www.mdpi.com/1420-3049/21/11/1458
https://www.virosin.org/article/id/VS20062102.0126
https://www.virosin.org/article/id/VS20062102.0126
https://pubmed.ncbi.nlm.nih.gov/26231073/
https://pubmed.ncbi.nlm.nih.gov/26231073/
https://bio-protocol.org/exchange/minidetail?id=4488421&type=30
https://bio-protocol.org/exchange/minidetail?id=4488421&type=30
https://www.anaspec.com/en/catalog/sensolyte-490-hiv-protease-assay-kit-fluorimetric-1-kit~d4ebf312-3185-45af-8581-4fb48055b050
https://www.abcam.com/en-us/products/assay-kits/hiv-1-protease-inhibitor-assay-kit-fluorometric-ab211106
https://www.abcam.com/en-us/products/assay-kits/hiv-1-protease-inhibitor-assay-kit-fluorometric-ab211106
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Fluorometric_Measurement_of_HIV_1_Protease_Inhibition.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_HIV_1_Protease_Activity_Assay_Using_a_Fluorogenic_Substrate.pdf
https://mcmanuslab.ucsf.edu/protocol/site-directed-mutagenesis-stratagene-protocol
https://www.benchchem.com/product/b1246207#lopinavir-ritonavir-target-binding-site-analysis
https://www.benchchem.com/product/b1246207#lopinavir-ritonavir-target-binding-site-analysis
https://www.benchchem.com/product/b1246207#lopinavir-ritonavir-target-binding-site-analysis
https://www.benchchem.com/product/b1246207#lopinavir-ritonavir-target-binding-site-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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